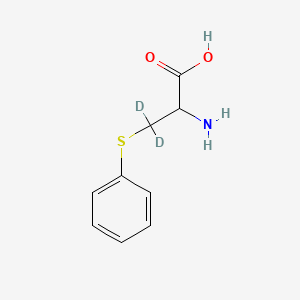

S-Phenyl-DL-cysteine-3,3-d2

Description

Significance of Deuterium (B1214612) Isotopic Labeling in Chemical Biology and Systems Biochemistry

Deuterium isotopic labeling is a powerful technique used to trace the path of molecules through chemical reactions and biological systems. wikipedia.org By replacing hydrogen with its heavier, stable isotope deuterium, researchers can gain detailed insights into metabolic pathways, reaction mechanisms, and molecular structures. clearsynth.comwikipedia.orgsymeres.com This approach is particularly valuable in chemical biology and systems biochemistry for several key reasons:

Mechanistic Elucidation : The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. musechem.com By studying these changes, researchers can deduce the mechanisms of enzyme-catalyzed reactions and other complex biological transformations. symeres.comthalesnano.com

Metabolic Flux Analysis : Deuterium-labeled compounds serve as tracers to map the flow of metabolites through cellular pathways. clearsynth.comwikipedia.org This allows for a quantitative understanding of how cells utilize nutrients and respond to various stimuli. nih.gov

Structural Analysis : Techniques like nuclear magnetic resonance (NMR) spectroscopy and neutron scattering are highly sensitive to the presence of deuterium. wikipedia.orgnih.govacs.org Incorporating deuterium into proteins and other biomolecules can enhance the quality of structural data, providing a clearer picture of their three-dimensional architecture and dynamics. nih.gov

Drug Metabolism and Pharmacokinetics (DMPK) : In pharmaceutical research, deuterium labeling helps to study how drugs are absorbed, distributed, metabolized, and excreted (ADME). clearsynth.commusechem.comacs.org This information is crucial for optimizing the safety and efficacy of new drug candidates.

Overview of S-Phenyl-Cysteine Derivatives as Research Probes

S-Phenyl-cysteine and its derivatives are widely used as research probes in biochemistry and medicinal chemistry. nih.govacs.org The covalent attachment of a phenyl group to the sulfur atom of cysteine creates a stable thioether linkage, resulting in a molecule with distinct chemical properties that can be exploited for various applications:

Enzyme Inhibition : Certain S-phenyl-cysteine derivatives have been shown to act as enzyme inhibitors, making them useful for studying enzyme function and for the development of new therapeutic agents. acs.orgscbt.com

Biomarker Analysis : S-phenyl-cysteine adducts can form with proteins like albumin and hemoglobin, and their detection can serve as a biomarker for exposure to certain chemicals. researchgate.net

Fluorescent Probes : The phenyl group can be modified with fluorescent tags to create probes for detecting specific biomolecules or monitoring cellular processes. For instance, fluorescent probes based on a 4,5-di((E)-styryl)-1H-imidazole moiety have been developed for the ratiometric detection of cysteine and homocysteine. scirp.org

Peptide and Protein Chemistry : S-phenyl-cysteine can be incorporated into peptides to study protein structure and function. The unique properties of the phenyl group can influence peptide conformation and interactions. rsc.org

Rationale for Deuterium Substitution at the 3,3-positions of S-Phenyl-DL-cysteine for Mechanistic and Analytical Purposes

The specific placement of deuterium atoms at the 3,3-positions of the S-Phenyl-DL-cysteine backbone is a deliberate strategy to enhance its utility for specific research purposes.

Table 2: Rationale for Deuterium Labeling at the 3,3-Position

| Rationale | Description |

| Mechanistic Studies | The C-H bonds at the 3-position (β-carbon) of cysteine are often involved in enzyme-catalyzed elimination or addition reactions. researchgate.net Replacing these hydrogens with deuterium can significantly slow down the reaction rate if the C-H bond cleavage is a rate-determining step. This allows researchers to trap reaction intermediates and gain a more detailed understanding of the catalytic mechanism. portlandpress.com |

| Analytical Sensitivity and Specificity | In mass spectrometry-based analyses, the increased mass of the deuterated compound allows it to be distinguished from its non-labeled counterpart. scbt.com This is particularly useful in quantitative studies where the deuterated compound can be used as an internal standard for accurate measurement of the non-labeled analyte in complex biological samples. thalesnano.com |

| Probing Protein Dynamics | Hydrogen-deuterium exchange (HDX) coupled with mass spectrometry is a powerful technique to study protein conformation and dynamics. nih.gov While the backbone amide hydrogens are most commonly monitored, site-specific deuterium labeling at non-exchangeable positions like the C-H bonds at the 3,3-position can provide complementary information about protein structure and interactions. nih.govresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

2-amino-3,3-dideuterio-3-phenylsulfanylpropanoic acid |

InChI |

InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i6D2 |

InChI Key |

XYUBQWNJDIAEES-NCYHJHSESA-N |

Isomeric SMILES |

[2H]C([2H])(C(C(=O)O)N)SC1=CC=CC=C1 |

Canonical SMILES |

C1=CC=C(C=C1)SCC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of S Phenyl Dl Cysteine 3,3 D2

Chemoenzymatic Synthesis Approaches for S-Phenyl-Cysteine and its Deuterated Analogs

Chemoenzymatic methods provide an efficient route to producing optically active S-Phenyl-L-cysteine by combining traditional chemical synthesis with highly selective enzymatic reactions. nih.govnih.gov This strategy leverages the strengths of both approaches to achieve high yields and purity. nih.govresearchgate.net

Enzymatic Routes Utilizing Amino Acid Modifying Enzymes (e.g., Tryptophan Synthase)

A prominent enzymatic route for synthesizing S-Phenyl-L-cysteine involves the use of tryptophan synthase. nih.govresearchgate.net This enzyme effectively catalyzes the reaction between a suitable substrate, such as L-serine, and thiophenol to produce S-Phenyl-L-cysteine. nih.govresearchgate.net A highly efficient chemoenzymatic process starts with the chemical synthesis of thiophenol from bromobenzene via a Grignard reaction, followed by the enzymatic synthesis step. nih.govresearchgate.net In this biosynthetic reaction, tryptophan synthase from sources like E. coli facilitates the formation of the carbon-sulfur bond, leading to high yields of the desired product. researchgate.net Research has demonstrated that this method can produce high-purity, optically active S-Phenyl-L-cysteine with a total yield of 81.3% and over 99.9% purity. nih.govnih.gov The enzyme has also been used to synthesize S-substituted L-cysteines from other substrates, such as thiobenzyl alcohol and ethanethiol, demonstrating its versatility. researchgate.net

Deuterium (B1214612) Incorporation Strategies and Efficiency in Biochemical Synthesis

Incorporating deuterium into amino acid structures is a key strategy for creating isotopically labeled compounds for research. researchgate.net Various methods have been developed for the chemical deuteration of amino acids, focusing on aspects like selectivity, the level of deuteration, and the retention of stereochemistry. mdpi.com

Enzymatic methods offer significant advantages for deuterium incorporation due to their high site- and stereo-selectivity. nih.gov Enzymes can operate directly on free amino acids, avoiding the need for protecting groups. nih.gov For instance, a dual-protein catalysis system using an aminotransferase (DsaD) and a partner protein (DsaE) has been shown to catalyze hydrogen-deuterium (H/D) exchange at both the Cα and Cβ positions of various amino acids. nih.gov When DsaD is used alone, it leads exclusively to Cα-deuteration with high incorporation levels (85–95%) and excellent retention of configuration (>99% enantiomeric excess, ee). nih.gov The combination with DsaE facilitates Cβ-deuteration as well. nih.gov

Another approach involves the biosynthesis of deuterated amino acids using methylotrophic bacteria grown in media containing heavy water (D₂O). researchgate.net For example, Brevibacterium methylicum can produce deuterated L-phenylalanine with deuterium enrichment levels ranging from 17 atom% to 75 atom%, depending on the concentration of D₂O in the growth medium. researchgate.net For the specific synthesis of S-Phenyl-DL-cysteine-3,3-d2, the deuterium would typically be introduced using a deuterated precursor in the synthetic route prior to the enzymatic step.

| Method | Deuterium Source | Position of Incorporation | Typical Efficiency | Reference |

| Dual-Enzyme System (DsaD/DsaE) | D₂O | Cα and Cβ | Cα: 95%, Cβ: 84-93% | nih.gov |

| Single Enzyme (DsaD) | D₂O | Cα | 85-95% | nih.gov |

| Bacterial Biosynthesis | D₂O in growth media | Multiple positions | Up to 75 atom% | researchgate.net |

| Chemical H/D Exchange | Acetic acid-d4 | α-carbon | >99.5% isotopic purity (racemized) | mdpi.com |

Stereoselective Synthesis and Enantiomeric Resolution of S-Phenyl-Cysteine-3,3-d2

Achieving stereochemical control is crucial in the synthesis of chiral molecules like S-Phenyl-cysteine-3,3-d2, as different enantiomers can have distinct biological activities. google.com This involves both synthesizing a specific enantiomer (asymmetric synthesis) and separating a racemic mixture (enantiomeric resolution). nih.gov

Chiral Separation Techniques for Deuterated Phenyl-Cysteine Enantiomers

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for separating the enantiomers of amino acids. phenomenex.com Direct analysis of underivatized amino acids is possible using chiral stationary phases (CSPs) based on macrocyclic glycopeptides, such as teicoplanin. sigmaaldrich.com These CSPs are compatible with aqueous mobile phases, making them suitable for polar, ionic compounds like amino acids. sigmaaldrich.com

Other CSPs used for chiral amino acid separation include those based on crown ethers and polysaccharides. mdpi.comankara.edu.tr The choice of column and mobile phase is critical and often determined empirically. phenomenex.com For example, a Crownpak CR-I(+) column has been used to successfully separate various D/L amino acids. ankara.edu.tr The separation mechanism often involves complex interactions between the analyte, the chiral selector, and the mobile phase components. sigmaaldrich.com

| Chiral Stationary Phase (CSP) Type | Common Selector | Applicability | Reference |

| Macrocyclic Glycopeptide | Teicoplanin | Underivatized polar and ionic amino acids | sigmaaldrich.com |

| Polysaccharide-based | Cellulose or Amylose derivatives | Derivatized and underivatized amino acids | phenomenex.com |

| Crown Ether | Chiral crown ether | Underivatized amino acids with primary amino groups | ankara.edu.tr |

Investigation of Asymmetric Synthesis for Optically Active Deuterated Analogs

Asymmetric synthesis aims to produce a single, optically active enantiomer directly, which is often more efficient than resolving a racemic mixture. nih.gov Several strategies have been developed for the asymmetric synthesis of α-deuterated α-amino acids. nih.gov One notable approach involves the dynamic kinetic resolution of racemates through the formation of intermediate Ni(II) complexes derived from unprotected amino acids and recyclable chiral ligands. nih.govnih.gov This method can achieve high enantiomeric purity and up to 99% deuterium incorporation. nih.gov

Other methods for asymmetric deuteration include biocatalysis, photocatalysis, and organocatalysis. A recently developed method allows for the enantioselective α-deuteration of several amino acids using simple reaction conditions (NaOEt in EtOD) without the need for external chiral sources, affording products with a high level of enantiopurity and deuteration. acs.org Such strategies could be adapted for the synthesis of optically active S-Phenyl-cysteine-3,3-d2 by utilizing a deuterated starting material within the established asymmetric framework.

Chemical Reactivity and Reaction Kinetics of this compound

The chemical reactivity of this compound is primarily dictated by its functional groups: the amino group, the carboxylic acid group, and the thioether linkage. The presence of deuterium atoms at the C-3 (β-carbon) position is not expected to significantly alter the fundamental reactivity of these functional groups, though it can influence reaction rates through the kinetic isotope effect.

Kinetic studies on the oxidation of L-cysteine by metal complexes have shown that the reaction rates are influenced by factors such as pH, reagent concentrations, and temperature. najah.edu For this compound, reactions involving the cleavage of the C-D bonds at the β-carbon would be expected to proceed more slowly than the cleavage of corresponding C-H bonds, a phenomenon that is central to the use of deuterated compounds in mechanistic and metabolic studies. nih.govmedchemexpress.com Isothiocyanates, which are also sulfur-containing compounds, are known for their high reactivity. mdpi.com

Investigation of Thiol-Electrophile Adduction Mechanisms (e.g., Michael Addition)

The thiol group of cysteine is a soft nucleophile that readily reacts with soft electrophiles. oup.com This reactivity is central to many biological processes and is exploited in various chemical applications. One of the most significant reactions involving cysteine's thiol group is the thiol-electrophile adduction, particularly the Michael addition (or 1,4-conjugate addition).

In a typical Michael addition, the nucleophilic cysteine thiolate attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.netwikipedia.org This reaction proceeds through a carbanion intermediate, which is subsequently protonated to yield the final thioether adduct. researchgate.net The general mechanism involves:

Deprotonation: A base removes the proton from the thiol group (-SH) of this compound, forming a more nucleophilic thiolate anion (-S⁻). The pKa of the thiol group is a critical factor, as a lower pKa results in a higher concentration of the reactive thiolate at physiological pH.

Nucleophilic Attack: The thiolate attacks the electrophilic β-carbon of the Michael acceptor.

Protonation: The resulting enolate intermediate is protonated, typically by the solvent or a protonated base, to form the stable adduct.

The phenyl group in S-Phenyl-DL-cysteine can influence this process through electronic effects, potentially modulating the nucleophilicity of the sulfur atom. The deuterium atoms at the 3,3-positions are not directly involved in the bond-forming step of the Michael addition and thus would not be expected to produce a primary kinetic isotope effect. However, they can provide a subtle secondary effect, as discussed in the following section. Cysteine-based Michael addition is a cornerstone of covalent conjugation strategies for proteins, peptides, and drugs. nih.gov

Kinetic Isotope Effects Associated with Deuterium at the 3,3-positions in Chemical Reactions

The replacement of hydrogen with deuterium is a fundamental technique for elucidating reaction mechanisms through the study of kinetic isotope effects (KIEs). libretexts.org A KIE is the ratio of the reaction rate of a compound with the lighter isotope (kH) to the rate of the same reaction with the heavier isotope (kD), expressed as kH/kD. wikipedia.org These effects arise from the difference in zero-point vibrational energy between C-H and C-D bonds; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. princeton.edu

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu For C-H bond cleavage, this typically results in a kH/kD ratio significantly greater than 1. libretexts.org In the context of this compound, a PKIE would be expected in reactions where a C-D bond at the 3-position is cleaved during the rate-limiting step, such as in certain enzymatic elimination reactions.

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond making or breaking in the rate-determining step. wikipedia.org For this compound, the deuterium atoms are at the β-position relative to the carboxyl and amino groups, and also adjacent to the sulfur atom. An SKIE in reactions involving this molecule would arise from changes in the hybridization of the C3 carbon. princeton.edu

Normal SKIE (kH/kD > 1): Typically observed when the hybridization of the carbon atom changes from sp³ to sp². This change leads to a loosening of the C-D bending vibrations in the transition state, resulting in a faster reaction for the hydrogen-containing compound. For deuterium, a normal SKIE is often in the range of 1.1 to 1.4. wikipedia.org

Inverse SKIE (kH/kD < 1): Occurs when the hybridization changes from sp² to sp³. The transition state is more sterically crowded, and the C-D bending vibrations are more constrained, making the deuterium-containing compound react faster. youtube.com Inverse SKIE values are typically between 0.7 and 0.9. wikipedia.org

For example, in enzymatic reactions where deuterium abstraction is the rate-limiting step, significant KIEs have been observed. A study on spore photoproduct lyase catalysis using a deuterated substrate (d4-SP) revealed apparent (DV) KIE values of 6.1 ± 0.7 and 5.8 ± 1.0 for the different products formed, indicating that C-D bond cleavage is a key, rate-limiting part of the reaction. nih.gov While this is a primary KIE and not specific to this compound, it illustrates the magnitude of such effects. Studying the SKIE for this compound in reactions like Michael additions could provide valuable insights into the structure of the transition state.

| Hybridization Change (C3-Position) | Type of SKIE | Typical kH/kD Value Range | Reason |

|---|---|---|---|

| sp³ → sp² | Normal | > 1 (e.g., 1.1-1.4) | Loosening of C-D bending vibrations in the transition state. |

| sp² → sp³ | Inverse | < 1 (e.g., 0.7-0.9) | Increased steric constraint of C-D bending vibrations in the transition state. |

Derivatization Strategies for Enhanced Research Applications

This compound can be chemically modified or "derivatized" to enhance its utility in various research applications, from metabolic studies to the development of sophisticated biological probes.

N-Acetylation and Other Chemical Modifications for Analytical and Metabolic Studies

N-acetylation is a common and crucial metabolic pathway for many xenobiotics and amino acid derivatives. nih.gov The derivatization of this compound to its N-acetylated form, N-Acetyl-S-phenyl-DL-cysteine-3,3-d2, is particularly important for several reasons:

Metabolic Tracer: As a stable isotope-labeled compound, N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 serves as an excellent internal standard or tracer for quantitative analysis in drug development and metabolic studies. medchemexpress.com It can be used in mass spectrometry-based assays to track the metabolic fate of its non-deuterated counterpart.

Pharmacokinetic Studies: Deuteration can sometimes alter the metabolic profile of a drug, a phenomenon known as the "deuterium effect." medchemexpress.com By comparing the pharmacokinetics of N-Acetyl-S-phenyl-cysteine with its 3,3-d2 analog, researchers can investigate whether C-H bond cleavage at the β-carbon is a significant metabolic pathway.

Investigation of Enzyme Mechanisms: The deuterated compound can be used to probe the mechanisms of enzymes involved in cysteine conjugate metabolism, such as N-acetyltransferases and deacetylases. nih.gov

Recently, cysteine S-acetylation has been identified as a novel post-translational modification involved in metabolic regulation, potentially controlling protein function by blocking the reactive thiol side chain. nih.gov The use of labeled cysteine derivatives could be instrumental in furthering research into this new area of cell biology.

Functionalization for Bioconjugation and Probe Development

Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule, to create a new complex with combined properties. Cysteine residues are frequently targeted for site-specific bioconjugation due to the unique nucleophilicity of the thiol group. nih.gov While the thiol group of this compound is blocked by the phenyl group, the molecule's amino and carboxyl groups remain available for functionalization.

These groups can be modified to attach a variety of functional moieties, such as:

Fluorescent Dyes: Attaching a fluorophore creates a probe that can be used for imaging and tracking the molecule within biological systems.

Biotin: Biotinylation allows for affinity purification and detection using streptavidin-based systems.

Crosslinkers: Functionalization with crosslinking agents can be used to study molecular interactions.

Drug Payloads: In the context of developing targeted therapeutics, the cysteine derivative could be linked to a cytotoxic drug. researchgate.netchemrxiv.org

Commonly used reagents for modifying the amine group include N-hydroxysuccinimidyl (NHS) esters and isothiocyanates. researchgate.netnih.gov The carboxyl group can be activated to form esters or amides. The presence of deuterium at the 3,3-positions in these probes provides a stable isotopic label, allowing for precise quantification by mass spectrometry and serving as a tracer to study the stability and fate of the bioconjugate.

| Target Group | Reagent Class | Attached Moiety | Research Application |

|---|---|---|---|

| Amino (-NH2) | NHS Esters, Isothiocyanates | Fluorescent Dyes, Biotin | Cellular imaging, affinity pulldowns |

| Carboxyl (-COOH) | Carbodiimides (e.g., EDC) | Amine-containing probes, drug molecules | Probe development, drug delivery |

Metabolic and Mechanistic Pathway Elucidation Using S Phenyl Dl Cysteine 3,3 D2 As a Tracer

Application in Tracing Cysteine and Related Sulfur Amino Acid Metabolic Pathways

Stable isotope tracing is a powerful technique to quantitatively analyze the flow of metabolites through metabolic pathways. By introducing a labeled compound into a biological system, researchers can follow its incorporation into downstream products, providing insights into pathway activity and regulation.

Deuterated S-Phenyl-Cysteine as a Probe for Unraveling Metabolic Fluxes in Biological Systems

Metabolic flux analysis (MFA) is a key methodology for quantifying the rates of metabolic reactions. The use of stable isotope tracers, such as deuterated amino acids, is central to MFA. S-Phenyl-DL-cysteine-3,3-d2, once introduced into a cellular system, can be metabolized and incorporated into various biomolecules. By tracking the distribution of the deuterium (B1214612) label in different metabolites over time, researchers can construct models of metabolic flux.

Table 1: Potential Applications of this compound in Metabolic Flux Analysis

| Application Area | Principle of Measurement | Expected Outcome |

| Cysteine Catabolism | Measurement of labeled downstream catabolites (e.g., pyruvate, sulfate). | Determination of the rate of cysteine breakdown and its contribution to central carbon metabolism. |

| Glutathione Synthesis | Monitoring the incorporation of the labeled cysteine moiety into the glutathione tripeptide. | Quantification of the de novo synthesis rate of glutathione, a key antioxidant. |

| Taurine Biosynthesis | Tracking the deuterium label in taurine, a downstream product of cysteine metabolism. | Elucidation of the flux through the taurine synthesis pathway. |

While specific studies employing this compound for these exact purposes are not prominent in the literature, the principles of MFA using other labeled precursors like ¹³C-glucose or ¹⁵N-amino acids are well-established and directly applicable.

Assessment of Cysteine Metabolism and Turnover Rates

The turnover rate of an amino acid reflects the balance between its synthesis, dietary intake, and its consumption through various metabolic pathways, including protein synthesis and catabolism. Stable isotope-labeled amino acids are instrumental in determining these rates in vivo. Following administration of this compound, its disappearance from the free amino acid pool and the appearance of the label in proteins and other metabolites can be monitored. This allows for the calculation of whole-body and tissue-specific cysteine turnover.

Research Findings from Analogous Studies:

Studies using other isotopically labeled forms of cysteine or its precursors have demonstrated the dynamic nature of cysteine metabolism. For instance, research has shown that the liver plays a central role in regulating whole-body cysteine homeostasis, with significant fluxes directed towards glutathione synthesis, particularly under conditions of oxidative stress.

Investigation of Protein Thiol Modifications and Covalent Adduct Formation

The thiol group of cysteine residues in proteins is highly reactive and susceptible to a variety of post-translational modifications (PTMs). These modifications play crucial roles in regulating protein function, localization, and stability. Deuterated probes can aid in the identification and quantification of these modifications.

Deuterium-Labeled S-Phenyl-Cysteine in Studies of Protein Glutathionylation and Other S-Alkylation Reactions

Protein S-glutathionylation is a reversible PTM where glutathione is added to the thiol group of a cysteine residue. This modification is a key mechanism for protecting proteins from irreversible oxidation and for redox signaling. While direct studies using this compound to probe glutathionylation are not widely reported, the general principle involves introducing the labeled compound and then using mass spectrometry to identify proteins that have incorporated the deuterated phenyl-cysteine moiety through S-alkylation reactions, which can mimic certain aspects of oxidative modifications.

Identification of Reactive Cysteine Residues in Proteins via Deuterated Probes

Identifying which cysteine residues within the proteome are most susceptible to modification is crucial for understanding redox regulation. Chemical proteomics approaches often use reactive probes that covalently bind to cysteine thiols. A deuterated probe like this compound, or a derivatized form of it, could theoretically be used for this purpose. After reacting with cellular proteins, the deuterated probe would tag reactive cysteines. Subsequent proteomic analysis would identify the labeled peptides, and the deuterium label would provide a unique signature for quantification.

Table 2: Methodologies for Identifying Reactive Cysteine Residues

| Method | Principle | Potential Use of Deuterated Probe |

| Activity-Based Protein Profiling (ABPP) | Utilizes reactive probes to covalently label active enzyme classes. | A modified this compound could be designed as a probe for specific enzyme families. |

| Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) | A quantitative method to compare cysteine reactivity between two samples using light and heavy isotopic tags. | The inherent deuterium label in this compound could serve as the isotopic tag. |

Enzymatic Transformations and Biotransformation Pathways of Deuterated S-Phenyl-Cysteine

Understanding how enzymes recognize and process modified amino acids is fundamental to biochemistry and drug metabolism. This compound can be used as a substrate to study the activity and mechanism of various enzymes involved in cysteine metabolism and xenobiotic detoxification.

The metabolism of S-phenyl-cysteine is known to be carried out by enzymes such as cysteine S-conjugate β-lyase, which can cleave the C-S bond. By using the deuterated form, researchers can investigate the kinetic isotope effects of these enzymatic reactions. A significant kinetic isotope effect would indicate that the C-H bond at the 3-position is broken during the rate-limiting step of the reaction, providing valuable mechanistic insights.

Furthermore, the biotransformation of this compound can be studied in whole organisms or in cellular models to understand how this compound is metabolized, detoxified, and excreted. This is relevant for assessing the metabolic fate of drugs and other xenobiotics that may form cysteine adducts. Research on the non-deuterated S-phenyl-L-cysteine has shown that it can be synthesized enzymatically using tryptophan synthase, highlighting the potential for enzymatic pathways to process such modified amino acids. sci-hub.seresearchgate.net

Characterization of Enzyme Specificity and Catalytic Mechanisms with Deuterated Substrates

The metabolism of S-phenyl-cysteine conjugates is primarily mediated by a class of pyridoxal 5'-phosphate (PLP)-dependent enzymes known as cysteine S-conjugate β-lyases (EC 4.4.1.13). nih.govwikipedia.org These enzymes catalyze a β-elimination reaction, breaking the carbon-sulfur bond and ultimately yielding pyruvate, ammonia, and a thiol. nih.govresearchgate.net

The use of deuterated substrates such as this compound is instrumental in elucidating the catalytic mechanisms of these enzymes. The substitution of hydrogen with deuterium at the β-carbon (C-3) can lead to a kinetic isotope effect (KIE), where the rate of the reaction is altered due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Observing a significant KIE when this compound is used as a substrate would indicate that the cleavage of a bond at the β-carbon is a rate-determining step in the enzymatic reaction.

Several mammalian enzymes exhibit cysteine S-conjugate β-lyase activity, often as a secondary function to their primary role in amino acid metabolism. nih.gov These include enzymes like glutamine transaminase K and kynureninase. researchgate.net Studies with deuterated substrates help to characterize the specificity of these enzymes for various S-conjugates and to probe the precise chemical steps occurring within the enzyme's active site. The β-elimination reaction catalyzed by these lyases is a critical step that can lead to either detoxification or, in some cases, bioactivation of xenobiotics into toxic reactive intermediates. nih.govresearchgate.net

Table 1: Enzymes with Cysteine S-Conjugate β-lyase Activity

| Enzyme Name | EC Number | Primary Function | Cofactor |

| Cysteine-S-conjugate β-lyase | 4.4.1.13 | C-S bond cleavage | Pyridoxal 5'-phosphate |

| Glutamine Transaminase K | 2.6.1.64 | Transamination | Pyridoxal 5'-phosphate |

| Kynureninase | 3.7.1.3 | Hydrolysis | Pyridoxal 5'-phosphate |

| Aspartate Aminotransferase | 2.6.1.1 | Transamination | Pyridoxal 5'-phosphate |

Analysis of Deuterium Retention or Exchange During Enzymatic Processing

The fate of the deuterium labels on this compound during enzymatic processing provides crucial information about the reaction mechanism. In the β-elimination reaction catalyzed by cysteine S-conjugate β-lyase, the S-phenyl group is eliminated from the β-carbon (C-3), and the α-proton is removed. The reaction proceeds through an aminoacrylate intermediate, which is then hydrolyzed to pyruvate and ammonia. nih.gov

The two deuterium atoms are located on the β-carbon. During the conversion to pyruvate (CH₃COCOO⁻), one of the β-hydrogens (or deuteriums) is typically retained, while the other may be subject to exchange with the solvent (water). The exact stereochemistry of the elimination and subsequent tautomerization and hydrolysis steps determines the final position and retention of the deuterium label in the pyruvate product. By analyzing the isotopic composition of the resulting pyruvate using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the stereospecificity of the enzymatic reaction and gain a deeper understanding of the transition states involved.

Advanced Studies in Xenobiotic Metabolism and Detoxification Pathways

This compound serves as an invaluable tool in the study of xenobiotic metabolism, particularly the mercapturic acid pathway, which is a primary route for the detoxification and elimination of a wide range of foreign compounds. taylorfrancis.com

Deuterated S-Phenyl-Cysteine as an Isotopic Tracer for Mercapturic Acid Pathway Investigations

The mercapturic acid pathway is a multi-step process that makes electrophilic compounds more water-soluble, facilitating their excretion. nih.govwikipedia.org The pathway involves:

Conjugation of the xenobiotic with glutathione (GSH).

Sequential cleavage of glutamate and glycine residues to form the cysteine S-conjugate.

N-acetylation of the cysteine conjugate to form a mercapturic acid (N-acetyl-L-cysteine S-conjugate), which is then typically excreted in the urine. researchgate.netresearchgate.net

S-phenyl-cysteine is a key intermediate in this pathway when the initial xenobiotic is benzene. By introducing this compound into a biological system, researchers can directly study the latter stages of this pathway. The deuterium label acts as a tracer, allowing for the unambiguous identification and quantification of its downstream metabolites, such as the corresponding mercapturic acid, S-phenylmercapturic acid (SPMA). arxiv.org This approach helps to map the metabolic fate of the cysteine S-conjugate, determining whether it proceeds through the detoxification route to form mercapturic acid or is diverted to other pathways, such as the β-lyase-dependent bioactivation pathway. nih.govtandfonline.com

Understanding Detoxification Kinetics and Metabolite Formation through Deuterium Labeling

The use of stable isotope-labeled tracers like this compound is central to pharmacokinetic and toxicokinetic studies. Deuterium labeling enables the application of highly sensitive and specific analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

By administering a known amount of the deuterated compound, researchers can track its concentration and that of its labeled metabolites in various biological matrices (e.g., plasma, urine, tissues) over time. This allows for the precise determination of key kinetic parameters.

Table 2: Kinetic Parameters Determined Using Deuterated Tracers

| Parameter | Description | Importance |

| Rate of Formation | The speed at which metabolites, such as S-phenylmercapturic acid, are produced. | Indicates the efficiency of detoxification enzymes like N-acetyltransferase. |

| Rate of Elimination | The speed at which the compound and its metabolites are cleared from the body. | Helps assess renal clearance and overall detoxification capacity. |

| Half-life (t½) | The time required for the concentration of the compound to decrease by half. | A key indicator of how long the substance persists in the body. |

| Bioavailability | The fraction of the administered dose that reaches systemic circulation. | Important for understanding absorption and first-pass metabolism. |

This quantitative data is essential for building accurate metabolic models. It helps scientists understand how factors such as genetic polymorphisms in metabolic enzymes or co-exposure to other chemicals can influence the efficiency of detoxification pathways. Ultimately, these studies provide a deeper understanding of the mechanisms that protect organisms from the harmful effects of xenobiotics. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of S Phenyl Dl Cysteine 3,3 D2 and Its Metabolites

Mass Spectrometry (MS) Techniques for Quantitative and Qualitative Analysis

Mass spectrometry stands as a cornerstone for the analysis of S-Phenyl-DL-cysteine-3,3-d2, offering unparalleled sensitivity and specificity. Its application ranges from confirming the compound's identity to quantifying its presence in intricate biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Metabolomics

Both LC-MS and GC-MS are powerful hyphenated techniques utilized for the targeted analysis of this compound and its related metabolites. The choice between them often depends on the volatility and thermal stability of the analyte and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently the method of choice for amino acids due to their polar nature and low volatility. In a typical LC-MS setup, the compound is separated from a complex mixture using a liquid chromatography column before being introduced into the mass spectrometer. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for retaining and separating polar compounds like amino acids. lcms.cz Methods using LC coupled to a triple quadrupole or a high-resolution mass spectrometer like a Fourier-transform mass spectrometer (FTMS) allow for both quantification and accurate mass measurement, confirming the elemental composition. nih.gov For this compound, the separation would be optimized using a suitable column (e.g., C18 or HILIC) and a mobile phase gradient, often a mixture of water and an organic solvent like acetonitrile (B52724) with additives such as formic acid to aid in ionization. lcms.czmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, but it requires a chemical derivatization step to convert the non-volatile amino acid into a more volatile and thermally stable compound. d-nb.infonih.gov Common derivatization agents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates t-butyldimethylsilyl (TBDMS) derivatives. nih.gov The resulting derivative of this compound can then be separated on a GC column and detected by the mass spectrometer. This method is highly sensitive and provides excellent chromatographic resolution. nih.gov

The table below summarizes typical parameters for these methods.

| Parameter | LC-MS | GC-MS |

| Sample State | Liquid | Gas (after derivatization) |

| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18, HILIC). | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |

| Derivatization | Often not required, but can be used to improve ionization. | Mandatory for amino acids to increase volatility (e.g., silylation). |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). | Electron Impact (EI), Chemical Ionization (CI). |

| Typical Analytes | Polar, non-volatile, and thermally labile compounds. | Volatile and thermally stable compounds (or their derivatives). |

| Application | High-throughput analysis of biological fluids like plasma and urine. lcms.czmdpi.com | Measurement of isotopic enrichment and metabolic flux. nih.gov |

Utilization of Deuterated Internal Standards for Absolute Quantification and Calibration Curve Generation

The primary application of this compound in analytical chemistry is its use as an internal standard (IS) for the accurate quantification of its non-labeled counterpart, S-Phenyl-DL-cysteine. medchemexpress.com Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. nih.gov

An ideal internal standard co-elutes with the analyte and experiences similar effects from the sample matrix, such as ion suppression or enhancement in the MS source. nih.govscispace.com Because this compound is chemically identical to the analyte, its extraction recovery, and ionization efficiency are virtually the same. However, it is distinguishable by the mass spectrometer due to its +2 Dalton mass difference. cdnisotopes.com

For absolute quantification, a known amount of this compound is added to every sample, calibrator, and quality control standard. nih.gov A calibration curve is then generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards. This ratio-based calibration corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. scispace.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of this compound and for elucidating the fragmentation pathways of its metabolites. uab.edu In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion [M+H]+ of the compound) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product ions are analyzed in a second mass analyzer. uab.edunih.gov

The fragmentation pattern is a unique fingerprint of the molecule's structure. For amino acids, common fragmentation pathways include the neutral loss of water (H₂O) and carbon monoxide (CO) or the loss of the carboxylic acid group as CO₂. unito.itresearchgate.net For S-Phenyl-DL-cysteine, characteristic fragments would arise from the cleavage of the C-S bond, the C-C bonds of the alanine (B10760859) backbone, and fragmentation of the phenyl ring.

The presence of two deuterium (B1214612) atoms on the beta-carbon (C3 position) serves as a powerful diagnostic tool. Any fragment ion that retains this carbon atom will have its mass-to-charge ratio (m/z) shifted by +2 compared to the corresponding fragment from the unlabeled compound. This allows for the precise localization of the labeled site and aids in the interpretation of complex spectra. nih.gov

Predicted Fragmentation of this compound ([M+H]⁺, m/z = 200.08)

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (d2) | Fragment m/z (d0) | Notes |

| 200.08 | [M+H - H₂O]⁺ | H₂O | 182.07 | 180.05 | Loss of water from carboxyl group. |

| 200.08 | [M+H - HCOOH]⁺ | HCOOH | 154.07 | 152.06 | Loss of formic acid, forming an iminium ion. Retains the d2 label. |

| 200.08 | [C₆H₅SCD₂]⁺ | C₃H₄NO₂ | 127.04 | 125.03 | Cleavage of the Cα-Cβ bond. Retains the d2 label. |

| 200.08 | [C₆H₅S]⁺ | C₃H₆D₂NO₂ | 109.02 | 109.02 | Cleavage of the S-Cβ bond. Label is lost. |

| 154.07 | [C₇H₆S]⁺ | C₂H₃D₂N | 122.02 | 122.02 | Further fragmentation of the iminium ion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Flux Analysis

NMR spectroscopy is a complementary technique to MS, providing detailed information about the chemical structure, conformation, and dynamic processes of this compound.

Deuterium NMR Spectroscopy for Positional Isotopic Enrichment Determination

Deuterium (²H) NMR spectroscopy is a direct and powerful method for confirming the position and extent of isotopic labeling in a molecule. wikipedia.org While proton (¹H) NMR shows the absence of signals at the deuterated positions, ²H NMR shows a signal corresponding to the deuterium nucleus. magritek.com For this compound, a distinct peak would be observed in the ²H NMR spectrum in the aliphatic region, confirming that the deuterium atoms are located on the C3 carbon.

The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the signals are typically broader due to the quadrupolar nature of the deuterium nucleus (spin I=1). wikipedia.orgmagritek.com This technique is highly specific and can be used to:

Verify Labeling Position: Confirm that deuteration occurred at the intended 3,3-positions.

Determine Isotopic Purity: The integral of the ²H signal, when compared to a known standard, can be used to quantify the isotopic enrichment. nih.govresearchgate.net A combination of ¹H and ²H NMR can provide a highly accurate determination of isotope abundance. nih.govresearchgate.net

Study Molecular Dynamics: In solid-state NMR, the quadrupolar splitting of the deuterium signal is dependent on the orientation of the C-D bond relative to the magnetic field. This property can be exploited to study the mobility and orientation of the labeled part of the molecule. wikipedia.orgnih.gov

Application in Biomolecular NMR for Interaction and Conformational Studies

The use of selectively deuterated amino acids like this compound is a crucial strategy in biomolecular NMR, especially for studying the structure and dynamics of large proteins and their complexes. cambridge.org Introducing deuterated building blocks into a protein offers several key advantages:

Spectral Simplification: In large proteins, ¹H NMR spectra suffer from severe signal overlap. Replacing protons with deuterons at specific sites effectively "edits out" those signals from the ¹H spectrum, simplifying crowded regions and aiding in resonance assignment. nih.govnih.govmdpi.com

Reduced Relaxation: Protons are a major source of dipolar relaxation, which leads to broad spectral lines in large molecules. Deuteration reduces the proton density, thereby decreasing the efficiency of this relaxation mechanism. This results in sharper NMR signals and improved spectral resolution. nih.govutoronto.ca

Probing Specific Interactions: By incorporating this compound into a protein, researchers can study the local environment and interactions of that specific residue. Changes in the NMR signals of the remaining protons on the residue upon binding to another molecule can provide precise information about the interaction interface.

Structural Analysis: While deuteration removes some protons used for distance measurements via the Nuclear Overhauser Effect (NOE), selective labeling allows for the detection of specific long-range NOEs that would otherwise be obscured, providing critical structural constraints. nih.gov

| Technique | Information Provided | Application for this compound |

| ¹H NMR | Shows the absence of signals at the C3 position. | Confirms successful deuteration. |

| ²H NMR | Shows a signal corresponding to the C3-D bond. | Confirms label position and allows for quantification of isotopic enrichment. wikipedia.orgnih.gov |

| ¹³C NMR | Shows an isotopic shift and altered multiplicity for the C3 carbon signal due to coupling with deuterium. | Structural confirmation of the carbon skeleton. |

| Biomolecular NMR (in proteins) | Simplifies complex spectra, improves resolution. | Enables detailed study of the conformation and interactions of the S-phenylcysteine residue within a larger protein. nih.govnih.gov |

High-Resolution Chromatographic Separation Techniques

The precise analysis of isotopically labeled compounds such as this compound relies on advanced chromatographic techniques capable of high-resolution separation. These methods are essential for purifying the compound from synthetic mixtures and for accurately quantifying it and its metabolites in complex biological matrices. High-Performance Liquid Chromatography (HPLC) and specialized chiral chromatography are fundamental tools in this analytical endeavor.

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. Given the compound's polarity and structural similarity to natural amino acids, reversed-phase HPLC (RP-HPLC) is a commonly employed method. In RP-HPLC, a nonpolar stationary phase, typically a C18 (octadecylsilyl) silica-based column, is used with a polar mobile phase. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For this compound, a gradient elution method is often optimal. This involves changing the composition of the mobile phase over time, typically by increasing the proportion of an organic solvent like acetonitrile or methanol (B129727) in an aqueous buffer. researchgate.netumich.edu This approach allows for the efficient elution of a wide range of compounds, ensuring that the target analyte is well-resolved from starting materials, byproducts, and potential metabolites. The use of an acidic buffer, such as one containing sulfuric acid or formic acid, can help to suppress the ionization of the carboxylic acid group and ensure good peak shape. sielc.com

Detection is commonly achieved using a Photo Diode Array (PDA) or a UV detector, typically at a low wavelength around 200-220 nm where the peptide bond and phenyl group absorb light. researchgate.netsielc.com For higher sensitivity and specificity, especially in complex biological samples, HPLC can be coupled with mass spectrometry (LC-MS), which can distinguish the deuterated compound from its non-deuterated counterpart based on their mass-to-charge ratio. nih.gov

The following table outlines a typical set of starting parameters for the HPLC analysis of this compound, derived from established methods for similar amino acid derivatives.

| Parameter | Typical Condition | Rationale/Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Ultrasphere-ODS, Primesep 100) | Provides hydrophobic retention suitable for the phenyl group. nih.govsielc.com |

| Mobile Phase A | 0.1% Formic Acid or Sulfuric Acid in Water | Acidified aqueous phase to ensure consistent ionization state and good peak shape. sielc.com |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound from the nonpolar stationary phase. |

| Elution Mode | Gradient | Allows for optimal separation of compounds with varying polarities. researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical scale columns to ensure efficient separation. |

| Detection | UV at 200-220 nm or Mass Spectrometry (MS) | UV for general detection; MS for high specificity and confirmation of deuteration. sielc.comnih.gov |

| Column Temperature | 25 - 40 °C | Controlled temperature improves reproducibility of retention times. umich.edu |

Chiral Chromatography for Enantiomeric Purity and Isomer Separation

Since this compound is a racemic mixture (DL-), it contains equal amounts of the S-Phenyl-D-cysteine-3,3-d2 and S-Phenyl-L-cysteine-3,3-d2 enantiomers. Chiral chromatography is an indispensable technique for separating these stereoisomers to assess enantiomeric purity or to study the stereospecific metabolism of the compound. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Several types of CSPs are effective for the separation of underivatized amino acid enantiomers:

Macrocyclic Glycopeptide CSPs: Columns like CHIROBIOTIC T, which uses the antibiotic teicoplanin as a chiral selector, are highly effective. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a range of mobile phases, making them ideal for polar, ionic compounds like amino acids. The separation mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which differ for the D- and L-enantiomers. sigmaaldrich.com

Crown Ether CSPs: Chiral stationary phases based on crown ethers, such as ChiroSil®, are particularly well-suited for separating compounds with primary amine groups, like amino acids. chromatographyonline.com The crown ether cavity selectively complexes with the protonated amino group of one enantiomer more strongly than the other, resulting in separation.

Pirkle-Type CSPs: These phases involve a chiral molecule, such as an amino acid derivative, bonded to a silica (B1680970) support. Separation is based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP. mdpi.com

The choice of mobile phase is critical for achieving optimal resolution. For macrocyclic glycopeptide and crown ether CSPs, polar organic or reversed-phase mobile phases, often containing a small amount of acid or buffer, are typically used. sigmaaldrich.comchromatographyonline.com The D-enantiomer is often more strongly retained on macrocyclic glycopeptide CSPs. sigmaaldrich.com

The table below compares different CSPs applicable to the enantiomeric separation of this compound.

| CSP Type | Example Commercial Column | Primary Interaction Mechanism | Typical Mobile Phase |

|---|---|---|---|

| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T | Inclusion, H-bonding, Ionic, Dipole | Polar Organic (Methanol/Acetonitrile) or Reversed-Phase (Water/Acetonitrile + Acid) sigmaaldrich.com |

| Crown Ether | Regis ChiroSil® SCA(-) | Host-Guest Complexation (with NH3+) | Methanol/Water + Acid (e.g., HClO4) chromatographyonline.com |

| Pirkle-Type (π-acid/π-base) | (R,R)-Whelk-O1 | π-π stacking, H-bonding, Dipole | Normal Phase (e.g., Hexane/Isopropanol) |

| Polysaccharide-Based | Chiralpak AD/AS | Inclusion in Chiral Grooves, H-bonding | Normal Phase or Reversed-Phase (requires derivatization for amino acids) sigmaaldrich.com |

Computational and Spectroscopic Approaches in Deuterated Compound Analysis

Computational and spectroscopic methods provide a powerful complement to experimental techniques for the analysis of deuterated compounds. These approaches offer deep insights into the molecular properties of this compound, including its structure, vibrational characteristics, and dynamic behavior, which are influenced by the presence of deuterium isotopes.

Quantum-Chemical Calculations of Spectroscopic Properties and Deuterium Isotope Effects

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are highly valuable for predicting the spectroscopic properties of molecules like this compound. These calculations can determine equilibrium molecular geometries and predict vibrational frequencies for infrared (IR) and Raman spectroscopy with considerable accuracy. researchgate.net

For this compound, the substitution of two hydrogen atoms with deuterium on the β-carbon (C3) leads to predictable changes in its vibrational spectrum, known as deuterium isotope effects. The most significant effect is observed in the vibrational modes involving the C-D bonds. The frequency of a C-D stretching vibration is lower than that of a C-H stretch, approximately by a factor of 1/√2, due to the increased mass of deuterium. DFT calculations can precisely model these frequency shifts, which is crucial for interpreting experimental IR and Raman spectra and confirming the position of the deuterium label.

Furthermore, these calculations can elucidate kinetic isotope effects (KIEs). If the C-H bond at the 3-position is involved in a rate-determining step of a metabolic reaction, replacing it with a C-D bond will slow the reaction down. The magnitude of this KIE can be computationally predicted and provides insight into enzymatic reaction mechanisms. nih.gov For example, studies on the oxidation of other compounds by enzymes like monoamine oxidase B (MAO-B) have shown that C-H bond cleavage is often rate-determining, and deuteration at the site of oxidation leads to a significant KIE. nih.gov

The following table presents a hypothetical comparison of calculated vibrational frequencies for C-H and C-D bonds in a cysteine derivative, illustrating the expected isotopic shift.

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Calculated C-D Frequency (cm⁻¹) | Expected Isotope Shift (Ratio H/D) |

|---|---|---|---|

| Symmetric CH₂/CD₂ Stretch | ~2850 | ~2100 | ~1.36 |

| Asymmetric CH₂/CD₂ Stretch | ~2920 | ~2200 | ~1.33 |

| CH₂/CD₂ Scissoring | ~1465 | ~1050 | ~1.40 |

| CH₂/CD₂ Wagging | ~1250 | ~950 | ~1.32 |

Molecular Dynamics Simulations for Conformational Analysis of Deuterated Amino Acid Derivatives

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape—the collection of three-dimensional shapes the molecule can adopt—and how it interacts with its environment, such as water or a protein binding site. nih.gov

The introduction of deuterium at the C3 position has a subtle but potentially significant effect on the molecule's properties. Deuterium is slightly smaller and less polarizable than hydrogen, which can lead to minor changes in bond lengths, angles, and non-covalent interactions. MD simulations can be parameterized to account for these subtle differences.

By simulating the molecule's behavior in an aqueous solution, researchers can:

Identify the most stable and populated conformations.

Analyze the dynamics of the phenyl and amino acid side chains.

Study the hydration shell and the molecule's interaction with water molecules.

Simulate its binding to a target protein, providing insights into how deuteration might affect binding affinity or residence time.

These simulations are essential in drug discovery and metabolomics, as they can help rationalize experimentally observed phenomena and predict the behavior of deuterated compounds in biological systems. nih.gov

The table below summarizes key aspects of a typical MD simulation setup for analyzing a molecule like this compound.

| Simulation Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER, or GROMOS | A set of parameters that defines the potential energy of the system's particles. |

| Solvent Model | Explicit water (e.g., TIP3P, SPC/E) | Simulates the aqueous environment of a biological system. |

| System Size | ~10,000 - 50,000 atoms | Includes the analyte, water molecules, and counter-ions to create a realistic simulation box. |

| Simulation Time | 100 - 1000 nanoseconds (ns) | Sufficient time to sample significant conformational changes and molecular motions. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles (N), pressure (P), and temperature (T) to mimic physiological conditions. |

| Analysis Metrics | RMSD, RMSF, Radius of Gyration, Hydrogen Bonds | Quantifies conformational stability, atomic fluctuations, molecular compactness, and specific interactions. nih.gov |

Future Directions for this compound: A Catalyst for Cutting-Edge Research

The deuterated amino acid this compound is poised to become a significant tool in advancing our understanding of complex biological systems. Its unique isotopic labeling offers a powerful handle for tracing metabolic pathways and elucidating molecular interactions. This article explores the emerging research avenues and future directions for this compound, focusing on its integration with multi-omics, its potential in developing novel biological probes, its applications in systems biology, and the necessary advancements in detection methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.